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SHR2415: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SHR2415	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR2415 is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] As a critical downstream node in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, the ERK1/2 kinase plays a pivotal role in regulating cell survival, proliferation, differentiation, and migration.[2] Dysregulation of the MAPK pathway, often driven by oncogenic mutations in RAS or RAF, is a hallmark of many cancers, leading to malignant transformation and uncontrolled cell growth.[2] Small molecule inhibitors targeting upstream components of this pathway, such as BRAF and MEK inhibitors, have demonstrated clinical efficacy. However, the development of drug resistance, frequently due to the reactivation of ERK, remains a significant challenge.[2] SHR2415 emerges as a promising therapeutic strategy by directly targeting ERK1/2, offering a potential solution to overcome this resistance. [2] This technical guide provides a comprehensive overview of SHR2415, including its mechanism of action, preclinical data, and detailed experimental methodologies for its application in cancer research.

Mechanism of Action

SHR2415 functions as a highly potent inhibitor of both ERK1 and ERK2.[1] By binding to these kinases, **SHR2415** blocks their phosphorylation activity, thereby preventing the activation of downstream substrates. This inhibition effectively shuts down the signal transduction cascade of the MAPK pathway, even in the presence of upstream mutations that would otherwise lead

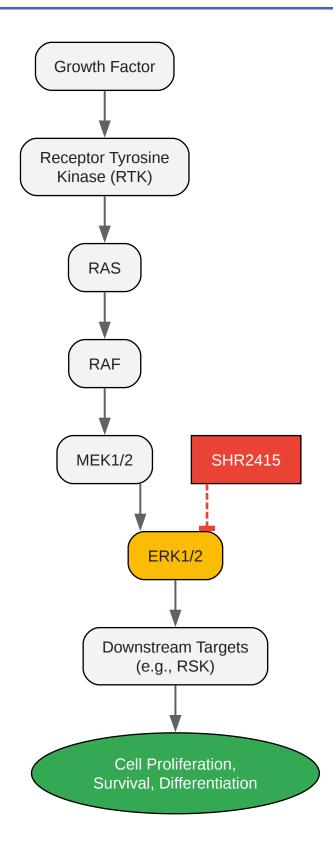


to its constitutive activation.[2] The downstream effects of **SHR2415** include the suppression of key cellular processes that are essential for tumor growth and survival.[2]

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade in cancer biology. The diagram below illustrates the canonical pathway and the point of intervention by **SHR2415**.





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Caption: Mechanism of action of ${\bf SHR2415}$ in the RAS-RAF-MEK-ERK signaling pathway.



Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SHR2415**.

Table 1: In Vitro Potency of SHR2415

Target/Cell Line	Assay Type	IC50 (nM)	Reference
ERK1	Biochemical Assay	2.8	[1]
ERK2	Biochemical Assay	5.9	[1]
Colo205 cells	Cellular Proliferation Assay	44.6	[1]
pRSK/tRSK	Downstream Cellular Assay	223.6	[2]

Table 2: In Vivo Efficacy of SHR2415 in Colo205 Xenograft Model

Treatment Group	Dose (mg/kg)	Administration	Tumor Growth Inhibition (TGI)	Reference
SHR2415	25	p.o., once daily for 14 days	112%	[2]
SHR2415	50	p.o., once daily for 14 days	Efficacy plateau suggested	[2]
BVD-523 (Comparator)	50	Not specified	63%	[2]

Table 3: Pharmacokinetic Profile of SHR2415



Species	Administration (Dose)	Key Findings	Reference
Mouse	i.v. (1 mg/kg), p.o. (2 mg/kg)	Favorable PK profile, low clearance, good in vivo exposure	
Rat	i.v. (1 mg/kg), p.o. (2 mg/kg)	Favorable PK profile, low clearance, good in vivo exposure	
Dog	p.o. (2 mg/kg)	Favorable PK profile, low clearance, good in vivo exposure	

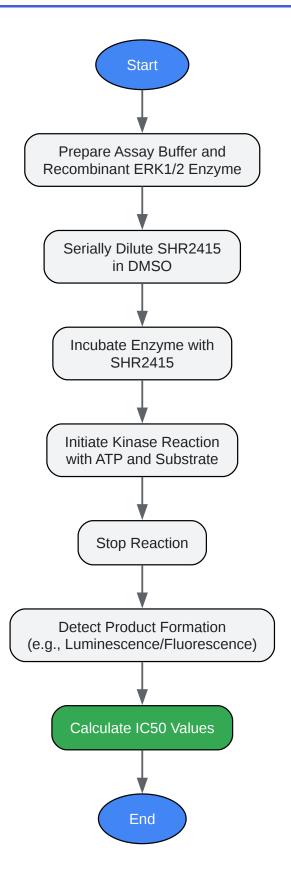
Experimental Protocols

This section provides detailed methodologies for key experiments involving **SHR2415**.

In Vitro Kinase Inhibition Assay (ERK1/2)

A detailed protocol for the in vitro kinase inhibition assay to determine the IC50 values for ERK1 and ERK2 is outlined below.





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Caption: Experimental workflow for the in vitro ERK1/2 kinase inhibition assay.



Methodology:

 Reagents and Materials: Recombinant human ERK1 and ERK2 enzymes, kinase assay buffer, ATP, a suitable substrate (e.g., myelin basic protein), SHR2415, DMSO, and a detection reagent.

Procedure:

- Prepare serial dilutions of SHR2415 in DMSO.
- In a 96-well or 384-well plate, add the kinase assay buffer, the respective ERK enzyme, and the diluted SHR2415.
- Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction using a suitable stop reagent.
- Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each SHR2415 concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (Colo205)

Methodology:

- Cell Culture: Culture Colo205 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Procedure:



- Seed Colo205 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of SHR2415 in the cell culture medium.
- Replace the existing medium with the medium containing the different concentrations of SHR2415.
- Incubate the cells for a specified period (e.g., 72 hours).
- Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
- Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition relative to a vehicle-treated control.
- Determine the IC50 value by plotting the percent inhibition against the log concentration of SHR2415 and fitting the data to a dose-response curve.

Western Blot Analysis of pRSK/tRSK

Methodology:

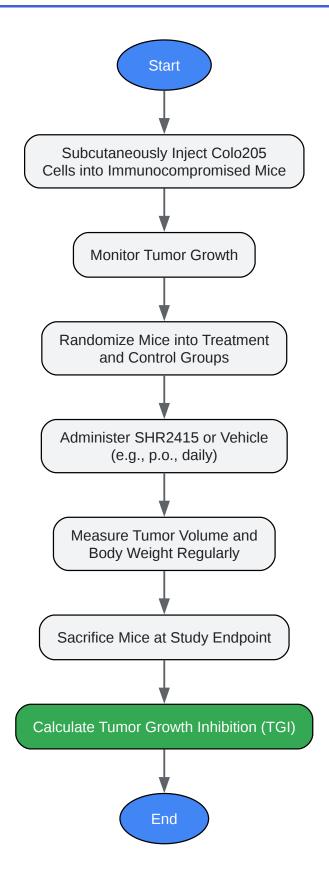
- · Cell Treatment and Lysis:
 - Plate and grow Colo205 cells to a suitable confluency.
 - Treat the cells with varying concentrations of SHR2415 for a defined period.
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against phosphorylated RSK (pRSK) and total RSK (tRSK) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and calculate the ratio of pRSK to tRSK to determine the inhibitory effect of SHR2415 on downstream ERK signaling.

Colo205 Xenograft Mouse Model





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Caption: Workflow for the Colo205 xenograft mouse model study.



Methodology:

- Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of Colo205 cells into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle control, **SHR2415** at various doses).
- Drug Administration: Administer **SHR2415** orally (p.o.) once daily for a defined period (e.g., 14 days).
- Monitoring and Endpoints: Measure tumor volume and body weight regularly (e.g., twice a
 week). The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end
 of the study.
- Calculation of TGI: TGI (%) = [1 (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Conclusion

SHR2415 is a potent and selective ERK1/2 inhibitor with demonstrated in vitro and in vivo anticancer activity. Its mechanism of action, directly targeting a key node in the frequently dysregulated MAPK pathway, makes it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide are intended to facilitate the effective application of **SHR2415** in preclinical cancer studies, particularly in models with known RAS or RAF mutations. Further investigations into its efficacy in a broader range of cancer cell lines and in combination with other targeted therapies are warranted.

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References

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- 2. Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR2415: A Technical Guide for Cancer Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397365#shr2415-for-cancer-research-applications]

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